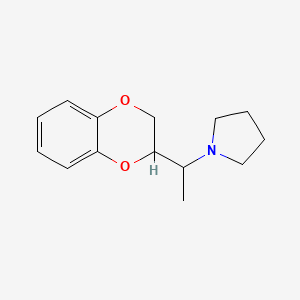
2-(1-Pyrrolidinoethyl)-1,4-benzodioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1-Pyrrolidinyl)ethyl]-1,4-benzodioxane is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzodioxane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Pyrrolidinyl)ethyl]-1,4-benzodioxane typically involves the reaction of 1,4-benzodioxane with a pyrrolidine derivative under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the benzodioxane structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(1-Pyrrolidinyl)ethyl]-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be replaced or modified by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol .
Aplicaciones Científicas De Investigación
2-[1-(1-Pyrrolidinyl)ethyl]-1,4-benzodioxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-[1-(1-Pyrrolidinyl)ethyl]-1,4-benzodioxane involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzodioxane moiety may contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Benzodioxane: A structural analog with different substituents on the benzodioxane ring.
Uniqueness
2-[1-(1-Pyrrolidinyl)ethyl]-1,4-benzodioxane is unique due to the combination of the pyrrolidine and benzodioxane moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to its individual components .
Propiedades
Número CAS |
67011-36-3 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C14H19NO2/c1-11(15-8-4-5-9-15)14-10-16-12-6-2-3-7-13(12)17-14/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
Clave InChI |
KAXULGXUSBBIMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1COC2=CC=CC=C2O1)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


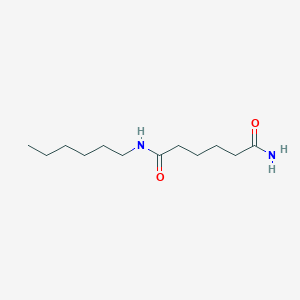
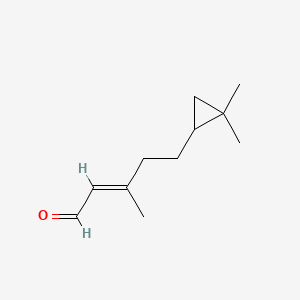
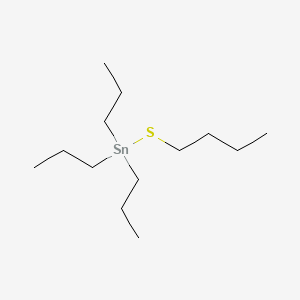
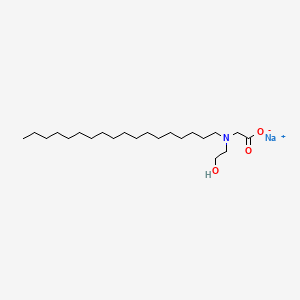
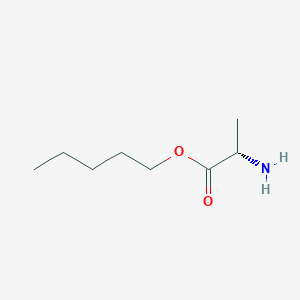
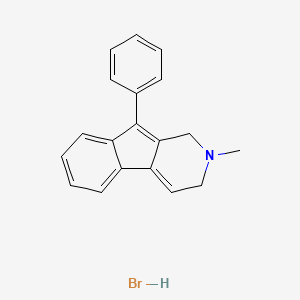


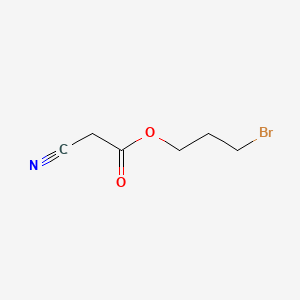
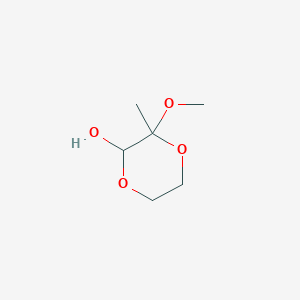
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
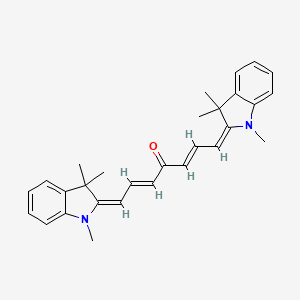
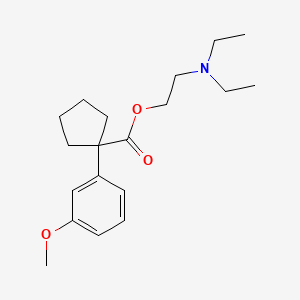
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
